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molecular formula C5H10N10O6 B8313162 1-(Azidomethyl)-3,5,7-trinitro-1,3,5,7-tetrazocane CAS No. 84454-92-2

1-(Azidomethyl)-3,5,7-trinitro-1,3,5,7-tetrazocane

Cat. No. B8313162
M. Wt: 306.20 g/mol
InChI Key: LQPBYJYWAAROGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04534895

Procedure details

A solution of sodium azide (345 g, 5.45 mole) in water (1200 mL) was cooled to 5° C. and with good stirring a solution of acetyl chloride (286 g, 3.64 mol) in methylene chloride (640 mL) was added in 2.5 h, maintaining the temperature at 5° C. with external cooling. The upper aqueous layer was siphoned off and Compound 4 (101 g, 0.294 mol) was added. The mixture was stirred for 3 h at 10°-15° C. and filtered. The white solid was washed with methylene chloride (2×200 mL), water (200 mL), and ether (2×200 mL), and dried in a vacuum oven overnight at 40° C. The yield of Compound 5 was 71 g (79%), m.p. 130°-131° C. IR (KBr) 2080 cm-1 (N3), 1540 cm-1 (N--NO2). HPLC analysis showed a single peak. Analysis calculated for C5H10N10O6 : C,19.61: H,3.27; N,45.75. Found: C,19.99: H,3.28; N,44.99.
Quantity
345 g
Type
reactant
Reaction Step One
Name
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
286 g
Type
reactant
Reaction Step Two
Quantity
640 mL
Type
solvent
Reaction Step Two
Quantity
101 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].C(Cl)(=O)C.Br[CH2:10][N:11]1[CH2:18][N:17]([N+:19]([O-:21])=[O:20])[CH2:16][N:15]([N+:22]([O-:24])=[O:23])[CH2:14][N:13]([N+:25]([O-:27])=[O:26])[CH2:12]1>O.C(Cl)Cl>[N:1]([CH2:10][N:11]1[CH2:18][N:17]([N+:19]([O-:21])=[O:20])[CH2:16][N:15]([N+:22]([O-:24])=[O:23])[CH2:14][N:13]([N+:25]([O-:27])=[O:26])[CH2:12]1)=[N+:2]=[N-:3] |f:0.1|

Inputs

Step One
Name
Quantity
345 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
286 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
640 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
101 g
Type
reactant
Smiles
BrCN1CN(CN(CN(C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 h at 10°-15° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in 2.5 h
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The white solid was washed with methylene chloride (2×200 mL), water (200 mL), and ether (2×200 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven overnight at 40° C
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
N(=[N+]=[N-])CN1CN(CN(CN(C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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